molecular formula C12H10ClNOS2 B2931158 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034287-24-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2931158
CAS No.: 2034287-24-4
M. Wt: 283.79
InChI Key: SGJQNIQKEQSTQH-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone is an organic compound with significant relevance in various fields of chemistry and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves the following steps:

  • Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and thiophene derivatives.

  • Reaction Steps

    • Step 1: : Thieno[3,2-c]pyridine is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions.

    • Step 2: : The chlorinated intermediate is then subjected to a condensation reaction with thiophen-3-ylmethanone in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile.

Industrial Production Methods

Industrial production often follows a similar synthetic route but is scaled up using continuous flow reactors. This method ensures higher yields and more efficient processing, reducing reaction times and improving safety.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various reactions, including:

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Can be reduced to corresponding alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Often requires oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Utilizes LiAlH₄ or sodium borohydride (NaBH₄).

  • Substitution: : Conducted in polar solvents with bases to facilitate nucleophilic substitution.

Major Products Formed

  • Sulfoxides and Sulfones: in oxidation.

  • Alcohols: in reduction.

  • Amines or thiols: in substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a crucial intermediate in synthesizing complex heterocyclic structures, which are pivotal in developing new materials and catalysts.

Biology

In biological studies, it is used to design and synthesize molecules that can interact with specific enzymes or receptors, providing insights into biochemical pathways.

Medicine

Medically, derivatives of this compound are investigated for their potential as pharmacophores in drug design, particularly for targeting neurological disorders and cancers.

Industry

Industrially, its unique structure makes it valuable in developing new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.

Mechanism of Action

Molecular Targets and Pathways

The compound’s effects are largely determined by its ability to interact with specific molecular targets such as enzymes or receptors. This interaction typically involves the binding of the thiophen-3-ylmethanone moiety to active sites, leading to modulation of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone and (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone, the (thiophen-3-yl)methanone variant showcases distinct electronic properties due to the presence of the sulfur atom in the thiophene ring.

List of Similar Compounds

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJQNIQKEQSTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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